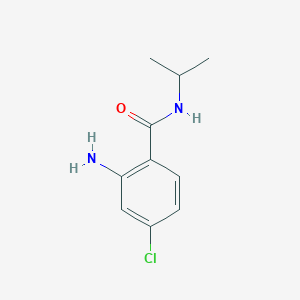

2-amino-4-chloro-N-(propan-2-yl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Chemistry and Medicinal Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of organic chemistry and medicinal research. Its prevalence stems from the amide bond's stability and its capacity to participate in hydrogen bonding, a key interaction in biological systems. This structural motif is found in a multitude of biologically active compounds and serves as a versatile building block for the synthesis of more complex molecules. In medicinal chemistry, benzamide derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The ability to readily modify the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Overview of Substituted Benzamide Derivatives in Contemporary Chemical Literature

Contemporary chemical literature continues to highlight the importance of substituted benzamide derivatives. Researchers are actively investigating novel synthetic methodologies to access these compounds with greater efficiency and stereoselectivity. Furthermore, the exploration of their therapeutic potential remains a vibrant area of study. For instance, various substituted benzamides are being evaluated as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. The continuous interest in this class of compounds underscores their enduring significance in the development of new pharmaceuticals and chemical probes for biological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUFHCYDQKMFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Amino 4 Chloro N Propan 2 Yl Benzamide

The fundamental chemical and physical properties of 2-amino-4-chloro-N-(propan-2-yl)benzamide are summarized below. These identifiers are crucial for its characterization and use in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 83596-49-0 sigmaaldrich.com |

| Molecular Formula | C10H13ClN2O sigmaaldrich.comuni.lu |

| Molecular Weight | 212.68 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

Synthesis and Reactivity of 2 Amino 4 Chloro N Propan 2 Yl Benzamide

As of the latest available scientific literature, specific, detailed methodologies for the synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide have not been extensively published. Similarly, comprehensive studies on its chemical reactivity are not widely documented.

Academic Research and Applications of 2 Amino 4 Chloro N Propan 2 Yl Benzamide

Established Synthetic Routes to this compound

The formation of the amide linkage in this compound can be achieved through several strategic approaches, primarily involving condensation reactions and nucleophilic substitution.

Condensation reactions represent a direct and widely utilized method for the formation of benzamides. This approach typically involves the coupling of a carboxylic acid or its derivative with an amine, often facilitated by a coupling agent to activate the carboxylic acid.

A common strategy for synthesizing N-substituted benzamides is the direct amidation of a benzoic acid derivative. In the context of this compound, this would involve the reaction of 2-amino-4-chlorobenzoic acid with isopropylamine (B41738). sigmaaldrich.comchemicalbook.com To overcome the high activation energy of this transformation, various coupling agents are employed. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. google.com

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 3-nitro-4-chlorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-nitro-4-chlorobenzoyl chloride. This acyl chloride can then react with an appropriate amine, such as 3-chloro-2-methylaniline (B42847), to form the corresponding benzamide (B126). The nitro group can subsequently be reduced to an amino group to yield the final product. google.com

The choice of coupling agent and reaction conditions is critical for achieving high yields and minimizing side reactions. The table below summarizes various coupling agents used in the synthesis of amides from carboxylic acids.

| Coupling Agent | Activating Species | Typical Solvents |

| N,N'-Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |

| N,N'-Diisopropylcarbodiimide (DIC) | O-acylisourea | DCM, DMF |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | O-acylisourea | Water, DCM, DMF |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Acyloxyphosphonium salt | DMF, Acetonitrile |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Uronium salt | DMF, N-Methyl-2-pyrrolidone (NMP) |

Nucleophilic substitution provides an alternative and powerful route to benzamides. A prominent example of this approach is the reaction of an amine with an activated benzoic acid derivative, such as an ester or an anhydride (B1165640).

One of the most relevant starting materials for this type of synthesis is isatoic anhydride. The reaction of isatoic anhydride with an amine leads to the ring-opening of the anhydride and the formation of a 2-aminobenzamide (B116534) derivative. A specific method for a closely related compound, 2-amino-N-isopropylbenzamide, involves dripping isopropylamine into a dichloroethane solution of isatoic anhydride at a controlled temperature. nih.gov This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by decarboxylation to yield the desired product. This method is advantageous as it often proceeds under mild conditions and can provide good yields.

While a specific, detailed procedure for this compound is not extensively documented in readily available literature, the synthesis of analogous compounds provides a clear blueprint.

For the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a multi-step process is employed. google.com It begins with the reaction of 3-nitro-4-chlorobenzoic acid with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester. This intermediate is then reacted with 3-chloro-2-methylaniline to produce 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. The final step involves the reduction of the nitro group to an amine using zinc powder in a sodium hydroxide (B78521) solution. google.com

Another relevant example is the preparation of 4-chloro-N-methylpicolinamide, an intermediate for the drug Sorafenib. This synthesis starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to generate the acyl chloride hydrochloride. This is followed by esterification with an alcohol and subsequent reaction with an aqueous solution of methylamine (B109427) to yield the final amide. google.com

The synthesis of 2-amino-5-chlorobenzonitrile (B58002) involves a four-step sequence starting from anthranilic acid. chemicalbook.com Ring chlorination with sulfuryl chloride yields 5-chloroanthranilic acid, which is then converted to the acid chloride using thionyl chloride. Amination with ammonia (B1221849) produces 2-amino-5-chlorobenzamide, and a final dehydration step affords the benzonitrile. chemicalbook.com

Reaction Conditions and Optimization Strategies

The success of benzamide synthesis hinges on the careful control and optimization of reaction conditions. Factors such as the choice of solvent, the use of catalysts, and the regulation of temperature and pressure can significantly impact the reaction's efficiency, yield, and purity of the final product.

The solvent plays a multifaceted role in benzamide synthesis, influencing the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used for condensation reactions as they effectively dissolve the reactants and intermediates. google.com In the synthesis of 2-amino-N-isopropylbenzamide from isatoic anhydride, dichloroethane serves as the reaction medium. nih.gov For certain reactions, particularly those involving Lewis acid catalysis, solvents like cyclopentyl methyl ether can be effective. researchgate.netorganic-chemistry.org The use of greener solvents, such as a mixture of water and ethanol, is also being explored to develop more environmentally friendly protocols. researchgate.net

Catalysis is often essential for achieving efficient amide bond formation. In the amidation of unprotected amino acids, Lewis acids such as those based on boron and titanium have been shown to be effective. nih.gov For instance, Ti(OiPr)₄ can catalyze the direct amidation of amino acids. nih.gov In the context of related reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide, natural deep eutectic solvents (NADES) prepared from ascorbic acid and choline (B1196258) chloride have been utilized as green catalysts. researchgate.net The table below illustrates the effect of different solvents on the yield of a model reaction.

| Solvent | Dielectric Constant (20°C) | Typical Reaction Type | Effect on Yield |

| Dichloromethane (DCM) | 9.1 | Condensation Reactions | Generally Good |

| Dimethylformamide (DMF) | 36.7 | Condensation, Nucleophilic Substitution | Often High Yields |

| Tetrahydrofuran (THF) | 7.5 | Grignard, Organolithium Reactions | Variable |

| Toluene | 2.4 | Azeotropic Dehydration | Can Drive Equilibrium |

| Water/Ethanol | Variable | "Green" Synthesis | Good for specific reactions |

Temperature is a critical parameter that directly influences the rate of reaction. Many amidation reactions are conducted at elevated temperatures to overcome activation barriers. For example, the reaction of isatoic anhydride with isopropylamine is carried out at 50-60 °C. nih.gov The reduction of a nitro group in a benzamide analogue using zinc is performed at 70-80 °C. google.com However, higher temperatures can also lead to side reactions and decomposition, necessitating careful optimization. Some modern amidation methods using highly reactive reagents can even be performed at room temperature.

While many benzamide syntheses are conducted at atmospheric pressure, pressure can be a useful tool in certain scenarios. For reactions that involve gaseous reagents or produce gaseous byproducts, applying pressure can influence the reaction equilibrium according to Le Chatelier's principle. However, for most standard laboratory and industrial preparations of benzamides via condensation or nucleophilic substitution, the reactions are typically run at atmospheric pressure for simplicity and safety. There is limited specific data on the effect of high pressure on the synthesis of this compound itself.

Purification and Isolation Techniques for Amidic Products

The purification and isolation of the target compound, this compound, and related amidic products are critical for obtaining materials of high purity. The choice of technique is dictated by the physical properties of the amide, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Common methodologies include recrystallization, chromatography, and extractive workups.

Recrystallization is a primary and often preferred method for purifying solid amides. researchgate.net The selection of an appropriate solvent system is crucial for effective purification. A good solvent will dissolve the amide at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. The polarity of the amide functional group influences its solubility. For aromatic amides, polar solvents are often effective. researchgate.net

Table 1: Common Solvents for Recrystallization of Aromatic Amides

| Solvent Class | Examples | Suitability Notes |

|---|---|---|

| Alcohols | Methanol, Ethanol, 2-Propanol | Good for moderately polar amides. researchgate.netacs.org |

| Ketones | Acetone | Effective for many polar compounds. researchgate.net |

| Nitriles | Acetonitrile | Often gives very good results for amides. researchgate.net |

| Ethers | 1,4-Dioxane | A recommended solvent for some amide recrystallizations. researchgate.net |

| Aromatic Hydrocarbons | Toluene | Can be effective, especially for less polar amides. rochester.edu |

For compounds with acidic or basic functionalities, such as the amino group in this compound, crystallization of a salt form can be an effective purification strategy. rochester.edu This involves treating the compound with an acid (e.g., HCl) to form a salt, which may have different solubility characteristics than the free base, facilitating its separation from non-basic impurities.

Chromatographic techniques are widely employed when recrystallization is ineffective or for non-crystalline products. researchgate.net

Flash Column Chromatography: This is a standard technique using a stationary phase like silica (B1680970) gel. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the eluent. researchgate.net However, for polar, amine-containing compounds, interactions with the acidic silica gel can sometimes lead to low yields.

Reversed-Phase Chromatography: This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. It can be particularly useful for purifying polar compounds that are difficult to separate by normal-phase chromatography. nih.gov

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option to isolate pure amide products. researchgate.netnih.gov

Solid-Phase Extraction (SPE): Functionalized media, such as strong cation exchange (SCX) cartridges, can be used to capture basic compounds like amines. The desired product is retained on the column and then eluted with a basic solution, effectively separating it from neutral or acidic impurities. biotage.com

A general purification sequence for amides synthesized from a rearrangement reaction involves neutralizing the reaction mixture with a base, followed by an aqueous workup to separate the organic and aqueous phases. The organic phase, containing the crude amide, can then be distilled to remove the solvent. The resulting impure amide can be further purified by crystallization. google.com In many modern synthetic approaches, purification can be simplified to a simple filtration through commercially available resins, avoiding the need for extensive aqueous workups or chromatography. nih.govacs.org

Advanced Synthetic Transformations and Functionalization

Strategies for Introducing the Isopropylamine Moiety

The N-(propan-2-yl) or N-isopropyl group is a key structural feature of the target molecule. Several synthetic strategies can be employed to introduce this moiety, primarily through the formation of an amide bond.

The most direct method is the amidation of a carboxylic acid derivative with isopropylamine. This typically involves activating the carboxylic acid group of a 2-amino-4-chlorobenzoic acid precursor.

Table 2: Common Amidation Strategies

| Precursor | Reagents/Conditions | Description |

|---|---|---|

| Acyl Chloride | Isopropylamine, often with a non-nucleophilic base (e.g., triethylamine) | The highly reactive acyl chloride readily reacts with the amine nucleophile. This is a classic and reliable method. researchgate.net |

| Carboxylic Acid | Coupling agents (e.g., DCC, EDC, HATU), Isopropylamine | These reagents activate the carboxylic acid in situ to facilitate amide bond formation under milder conditions. |

| Carboxylic Acid | B(OCH₂CF₃)₃ | This reagent enables the direct amidation of carboxylic acids and amines, often requiring heating. nih.govacs.org |

| Ester | Isopropylamine, sometimes with catalysts or under high temperature/pressure | Aminolysis of esters is a direct but often sluggish method for amide synthesis. nih.gov |

Another strategy is the reductive amination of a suitable precursor. For instance, an aldehyde or ketone could react with isopropylamine to form an imine, which is then reduced to the corresponding amine. While not directly forming the amide, this is a key method for introducing N-alkyl groups in related structures. chemicalbook.comguidechem.com For example, N-isopropylbenzylamine can be synthesized via the reductive amination of benzaldehyde (B42025) with isopropylamine or by the reduction of N-isopropylbenzamide. chemicalbook.comguidechem.com

Modifications at the Amino and Chloro Positions of the Benzene (B151609) Ring

Functionalization of the this compound scaffold at the primary amino group and the chloro substituent opens avenues for creating a diverse library of analogues.

Modifications at the Amino Group (Position 2): The primary aromatic amine is a versatile functional group that can undergo a variety of chemical transformations.

N-Alkylation/N-Arylation: The amino group can be alkylated or arylated using appropriate electrophiles under basic conditions.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives (diamides).

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. The diazonium group can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Br, -I, -CN) through Sandmeyer or related reactions. This allows for the complete removal of the amino group or its replacement, significantly altering the molecule's structure.

Modifications at the Chloro Position (Position 4): The chlorine atom on the aromatic ring is typically less reactive than the amino group but can be replaced or modified using transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester can introduce a new aryl or vinyl group at this position. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond, replacing the chlorine with a primary or secondary amine.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group by coupling with a terminal alkyne in the presence of palladium and copper catalysts.

Nucleophilic Aromatic Substitution (SNAr): While challenging on an electron-rich ring, if the ring is sufficiently activated by other electron-withdrawing groups, direct replacement of the chlorine by strong nucleophiles might be possible.

Multi-step Synthetic Pathways to this compound Analogues

The synthesis of analogues of this compound often involves multi-step sequences to construct the core structure and introduce desired functional groups. These pathways can be designed to allow for structural diversity at various positions of the molecule.

One common approach starts with a commercially available substituted benzoic acid or aniline. For example, a synthetic route could begin with 2-chloro-4-nitrobenzoic acid.

Illustrative Synthetic Pathway to a Generic Analogue:

Amide Formation: 2-chloro-4-nitrobenzoic acid is first converted to its acyl chloride (e.g., using thionyl chloride) and then reacted with a desired amine (R-NH₂) to form the N-substituted 2-chloro-4-nitrobenzamide. nih.gov

Nitro Group Reduction: The nitro group is selectively reduced to a primary amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like SnCl₂ or Fe/HCl. This step yields a 4-amino-2-chlorobenzamide (B109128) derivative.

Functionalization of the Amino Group: The newly formed amino group at position 4 can be further modified. For instance, it could be acylated, alkylated, or converted into a different functional group via diazotization as previously described.

Cross-Coupling at the Chloro Position: The chloro group at position 2 can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents, generating a wide array of analogues. researchgate.net

An alternative strategy could involve starting with a substituted isatoic anhydride. Reaction with isopropylamine would yield the 2-aminobenzamide core, which could then be halogenated at the desired position. nih.gov Subsequent modifications at the amino group or the newly introduced halogen would lead to the final analogues.

The development of flow chemistry provides a modern paradigm for multi-step synthesis. syrris.jp By immobilizing reagents, catalysts, and scavengers in packed columns, a continuous sequence of reactions and purifications can be performed, enabling the rapid and automated assembly of complex molecules like benzamide analogues. syrris.jp

Vibrational Spectroscopy Analysis (Fourier-Transform Infrared and Fourier-Transform Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insight into the molecular vibrations of a compound. These methods are complementary and essential for identifying the various functional groups present within the molecular structure. epequip.comsapub.org

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent parts: the primary amino group (-NH2), the chloro-substituted benzene ring, the secondary amide linkage (-CONH-), and the N-isopropyl group.

Amino (-NH₂) Group Vibrations : The primary aromatic amine group is expected to show two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically in the 3400-3500 cm⁻¹ region. scirp.org

Amide (-CONH-) Group Vibrations : The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is observed as a single band, typically around 3300-3350 cm⁻¹. The C=O stretching vibration, known as the Amide I band, produces a very strong absorption in the 1630-1680 cm⁻¹ range. researchgate.netnih.gov The N-H bending vibration, or Amide II band, is found between 1510-1570 cm⁻¹.

Aromatic Ring Vibrations : The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which are useful for confirming the arrangement of substituents.

Aliphatic Group Vibrations : The isopropyl group will display characteristic C-H stretching vibrations from its methyl (CH₃) and methine (CH) components in the 2850-2975 cm⁻¹ range. scirp.org

Carbon-Chlorine (-Cl) Vibration : The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

The expected vibrational assignments for the key functional groups are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 |

| N-H Stretch | Secondary Amide (-CONH-) | 3300 - 3350 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Isopropyl Group (-CH(CH₃)₂) | 2850 - 2975 |

| Amide I (C=O Stretch) | Secondary Amide (-CONH-) | 1630 - 1680 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| Amide II (N-H Bend) | Secondary Amide (-CONH-) | 1510 - 1570 |

| C-Cl Stretch | Chloro-Aromatic | 600 - 800 |

This table presents predicted wavenumber ranges based on characteristic functional group absorptions.

To achieve a more precise and confirmed assignment of the vibrational bands, experimental FT-IR and FT-Raman data are often compared with theoretical frequencies derived from quantum chemical calculations. nih.gov This comparative analysis is a powerful tool for structural validation. The process typically involves optimizing the molecular geometry of the compound using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). scirp.org

Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental values due to the calculation's assumption of a harmonic oscillator model and the absence of environmental effects. Therefore, the calculated wavenumbers are typically scaled using a scaling factor to improve the correlation with the experimental data. scirp.org This scaled theoretical spectrum can then be compared band-for-band with the experimental spectra, allowing for a detailed and accurate assignment of even complex vibrational modes that result from the coupling of several individual vibrations. mdpi.com Although specific published theoretical studies for this compound are not available, this methodology is the standard for a rigorous vibrational analysis of novel compounds. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its ions. In the analysis of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C10H13ClN2O. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the 37Cl isotope.

The fragmentation of the molecular ion would provide valuable information about the compound's structure. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the alkyl substituent. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of the isopropyl group or the cleavage of the C-N bond of the amide are expected fragmentation pathways. The most intense peak in the spectrum is referred to as the base peak, and all other intensities are reported relative to it.

Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 228/230 | 60/20 | [M]+• (Molecular Ion) |

| 186/188 | 100/33 | [M - C3H6]+• (Loss of propene) |

| 170/172 | 80/27 | [M - C3H7N]+• (Loss of isopropylamine) |

| 155/157 | 90/30 | [C7H5ClNO]+• |

| 127/129 | 40/13 | [C6H4Cl]+• |

Note: This table contains hypothetical data for illustrative purposes, as no experimental mass spectrum for this compound could be located in the searched resources.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

Analysis of Electronic Transitions and Conjugation Systems

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions. The benzene ring and the carbonyl group of the amide form a conjugated system, which influences the energy of these transitions. The amino and chloro substituents on the benzene ring will also affect the absorption spectrum. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene ring. The chlorine atom, while having a weaker effect, can also influence the electronic transitions. The n→π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, is typically of lower intensity and appears at a longer wavelength compared to the π→π* transitions.

Solvatochromic Effects in UV-Vis Spectra

Solvatochromism is the phenomenon where the position of the absorption bands in the UV-Vis spectrum of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org For a molecule like this compound, which possesses polar functional groups, solvatochromic effects are anticipated.

In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the ground and excited states to different extents, leading to shifts in the λmax. wikipedia.org A bathochromic shift (to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (to shorter wavelengths) indicates that the ground state is more stabilized by the polar solvent than the excited state. wikipedia.org Studying the solvatochromic behavior of this compound would provide insights into the nature of its electronic transitions and the charge distribution in its ground and excited states.

Hypothetical UV-Vis Spectroscopy Data

| Solvent | λmax (nm) for π→π | λmax (nm) for n→π |

| Hexane | 245 | 290 |

| Ethanol | 255 | 295 |

| Water | 260 | 300 |

Note: This table contains hypothetical data for illustrative purposes, as no experimental UV-Vis spectrum for this compound could be located in the searched resources.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. DFT methods, such as those utilizing the B3LYP functional with basis sets like 6-311++G(d,p), are frequently employed to predict the properties of benzamide derivatives with a high degree of accuracy. analis.com.my

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For derivatives of benzamide, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. acadpubl.eu The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

The electronic structure of this compound, once optimized, reveals the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Interactive Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. sci-hub.se For benzamide derivatives, the HOMO is often localized on the amino-substituted benzene ring, while the LUMO is distributed over the benzamide moiety. sci-hub.se

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on values reported for similar benzamide derivatives.)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential, suggesting their involvement in nucleophilic interactions.

Fukui functions are another set of descriptors derived from DFT that help in predicting the local reactivity of a molecule. They identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Interactive Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is illustrative and based on typical charge distributions in similar molecules.)

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are not only used to predict structural and electronic properties but also to simulate spectroscopic data. This allows for a direct comparison with experimental results, aiding in the confirmation of the molecular structure and the assignment of spectral features.

The vibrational frequencies of a molecule can be calculated using DFT, providing a theoretical infrared (IR) and Raman spectrum. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.com

By comparing the computed vibrational spectrum with the experimentally obtained spectrum, a detailed assignment of the observed absorption bands can be made. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl group, and the C-Cl stretching. Theoretical calculations can help to precisely assign these and other vibrations. analis.com.my

Interactive Table 4: Predicted vs. Hypothetical Experimental Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative. Predicted frequencies are often scaled to better match experimental values.)

Theoretical Calculation of NMR Chemical Shifts using the Gauge-Independent Atomic Orbital (GIAO) Method

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating nuclear magnetic shielding tensors. semanticscholar.orgimist.magaussian.com This method effectively addresses the issue of gauge dependence, which can introduce errors in the calculation of magnetic properties. By utilizing atomic orbitals that include the magnetic field vector potential, the GIAO method provides results that are independent of the choice of the origin of the coordinate system. semanticscholar.orgimist.magaussian.com

The application of the GIAO method, often in conjunction with Density Functional Theory (DFT), has been shown to produce theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data for a wide range of organic molecules. imist.maresearchgate.net The accuracy of these predictions is dependent on several factors, including the choice of the functional and the basis set used in the calculation. nih.gov For amides and related compounds, specific functionals and basis sets have been benchmarked to provide reliable results. nih.gov

While no specific theoretical NMR chemical shift calculations for this compound using the GIAO method have been reported in the surveyed literature, the methodology is directly applicable. A computational study would involve the optimization of the molecule's geometry, followed by the calculation of the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS).

Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation. The values presented are estimates based on typical chemical shifts for similar structural motifs and are for illustrative purposes only, pending experimental or explicit computational verification.

Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Calculated via the GIAO Method

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | C | - | 167.5 |

| 2 | C | - | 118.0 |

| 3 | C | 6.60 | 116.5 |

| 4 | C | - | 149.0 |

| 5 | C | 7.20 | 119.5 |

| 6 | C | 6.70 | 130.0 |

| 7 | N | 8.20 (NH) | - |

| 8 | C | 4.20 | 42.0 |

| 9 | C | 1.25 | 22.5 |

| 10 | C | 1.25 | 22.5 |

| 11 | N | 4.50 (NH₂) | - |

| - | Cl | - | - |

| - | O | - | - |

Note: This table is for illustrative purposes to demonstrate the output of a GIAO calculation and does not represent experimentally verified or published theoretical data for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a particular property of interest. This property can be physical, chemical, or biological in nature. For a class of compounds like benzamide derivatives, QSPR models can be developed to predict various endpoints such as solubility, toxicity, or biological activity. archivepp.comnih.govunair.ac.id

The development of a QSPR model involves several key steps:

Data Set Curation: A dataset of molecules with known property values is compiled. For this compound, this would involve gathering data on a series of structurally related benzamides.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. archivepp.com The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.gov

For benzamide derivatives, QSPR studies have been successfully applied to predict their activity as inhibitors of various enzymes or their anticancer properties. nih.govunair.ac.idnih.gov In these studies, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be significant. For instance, a hypothetical QSPR model for the biological activity of a series of benzamides might take the form of a linear equation:

Activity = a(logP) + b(HOMO) + c(Molecular Surface Area) + d

Where logP represents the octanol-water partition coefficient, HOMO is the energy of the highest occupied molecular orbital, and the coefficients a, b, c, and d are determined by the regression analysis.

Single-Crystal X-ray Diffraction Studies of this compound and Related Benzamides

A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure of this compound.

Crystal Packing Arrangements and Supramolecular Architectures

The way in which individual molecules of this compound pack together in the crystal is referred to as the crystal packing. This arrangement is governed by a combination of intermolecular forces, including hydrogen bonding and other non-covalent interactions. The resulting supramolecular architecture could range from simple layered structures to more complex three-dimensional frameworks. The specific packing arrangement would influence the physical properties of the crystalline material.

Analysis of Non-Covalent Interactions

Beyond classical hydrogen bonding, other weaker non-covalent interactions are critical in dictating the final crystal structure.

π-π Stacking Interactions

In many aromatic compounds, π-π stacking interactions occur between parallel aromatic rings of adjacent molecules. These interactions, arising from the overlap of p-orbitals, can significantly influence the crystal packing. Depending on the relative orientation of the benzene rings in this compound, both face-to-face and offset π-π stacking arrangements could be possible. A crystallographic study would be necessary to determine if such interactions are present and to characterize their geometry.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Following an extensive search of scientific literature and crystallographic databases, it has been determined that there are no publicly available research articles or crystal structure data for the specific compound This compound . Therefore, a detailed crystallographic analysis, including Hirshfeld surface analysis and the quantification of intermolecular contacts, cannot be provided at this time.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a solved crystal structure, typically obtained through single-crystal X-ray diffraction. The process involves mapping the electron distribution of a molecule within the crystal, which allows for the identification and characterization of close contacts between neighboring molecules.

For a compound like This compound , a Hirshfeld surface analysis would typically yield valuable insights into the types of intermolecular forces that stabilize the crystal packing. These could include:

Hydrogen Bonds: The presence of amine (-NH2) and amide (-NH-) groups suggests the potential for strong hydrogen bonding interactions, which would be visualized as distinct red regions on the Hirshfeld surface.

Halogen Bonding: The chlorine atom could participate in halogen bonding, another significant directional interaction.

The analysis would further provide a quantitative breakdown of these interactions in the form of a 2D fingerprint plot, detailing the percentage contribution of each type of contact (e.g., H···H, C···H, O···H, Cl···H) to the total Hirshfeld surface.

Without the foundational crystallographic data for the title compound, the generation of data tables and a detailed discussion of its specific research findings, as requested, is not possible. Further experimental work, specifically the successful crystallization and subsequent X-ray diffraction analysis of This compound , is required to enable such an analysis.

Structure Activity Relationship Sar Studies of 2 Amino 4 Chloro N Propan 2 Yl Benzamide and Its Analogues

Impact of Substituents on Biological Activity Profiles

The substituents on the benzamide (B126) core are not mere appendages; they are crucial determinants of the molecule's physicochemical properties and, by extension, its biological function. Properties such as lipophilicity, electronic distribution, and steric bulk are modulated by these groups, influencing everything from receptor binding to metabolic stability.

The presence of an amino group at the ortho-position (C2) of the benzamide ring is a significant feature. This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in target proteins like enzymes or receptors. nih.gov In many biologically active benzamides, the amino group is a key part of the pharmacophore, contributing to the binding affinity and specificity of the molecule. researchgate.net

Furthermore, the 2-amino group can form an intramolecular hydrogen bond with the amide oxygen, which influences the conformation of the molecule. This conformational rigidity can be advantageous for fitting into a specific binding pocket. The electronic effect of the amino group, as an electron-donating group, also modulates the reactivity and charge distribution of the aromatic ring, which can impact interactions with biological targets.

| Substitution at C2 | Potential SAR Implication | Interaction Type | Expected Impact on Activity |

|---|---|---|---|

| -NH2 (Amino) | Hydrogen bond donor, can form intramolecular H-bonds. | Hydrogen Bonding, Conformational Rigidity | Potentially crucial for binding affinity. |

| -OH (Hydroxyl) | Hydrogen bond donor and acceptor. | Hydrogen Bonding | May retain or alter activity depending on target's requirements. |

| -NO2 (Nitro) | Strong electron-withdrawing group, H-bond acceptor. | Electronic Effects, Dipole Interactions | Likely to significantly alter electronic properties and reduce activity if H-bond donation is key. |

| -H (Unsubstituted) | Removal of H-bond donor capability. | Loss of specific interaction | Expected to decrease activity if the amino group is essential for binding. |

From an electronic standpoint, chlorine is an electron-withdrawing group, which alters the electron density of the benzene (B151609) ring. This can influence the pKa of the 2-amino group and the reactivity of the aromatic system. In structure-activity relationship studies of similar benzamide analogues, halo-substitutions have been shown to be important for potency. nih.gov The size of the chlorine atom also contributes to the steric profile of the molecule, potentially promoting a better fit in a hydrophobic binding pocket.

The N-alkyl substituent on the amide nitrogen plays a critical role in defining a hydrophobic interaction zone. The N-(propan-2-yl), or isopropyl, group provides a specific steric bulk and lipophilicity that can be optimal for fitting into a hydrophobic cavity of a target protein. Varying the size and nature of this alkyl group is a common strategy in medicinal chemistry to probe the dimensions of a binding site.

Studies on related amide-containing compounds have shown that modifications to the N-alkyl substituent can lead to significant changes in biological activity. nih.gov For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger, more linear (e.g., n-propyl, n-butyl) or cyclic alkyl groups would systematically alter the steric and hydrophobic properties. This allows for the optimization of van der Waals interactions with the target. The branching of the isopropyl group can also provide a degree of conformational restriction that may be favorable for binding compared to a linear chain.

| N-Alkyl Moiety | Key Properties | Potential SAR Implication |

|---|---|---|

| -H (Unsubstituted Amide) | Smallest, H-bond donor. | May allow for different binding orientation; loss of hydrophobic interaction. |

| -CH3 (Methyl) | Small, moderately lipophilic. | Probes for a small hydrophobic pocket. |

| -CH(CH3)2 (Isopropyl) | Branched, specific steric bulk, lipophilic. | Optimal fit for a specifically shaped hydrophobic pocket. |

| -Cyclohexyl | Large, bulky, highly lipophilic. | Tests for the presence of a large hydrophobic region. |

Pharmacophore Modeling and Structural Requirements for Specific Biological Activities

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For 2-amino-4-chloro-N-(propan-2-yl)benzamide, a putative pharmacophore model can be proposed based on its structural features and knowledge from related compounds. nih.gov

Key pharmacophoric features likely include:

A Hydrogen Bond Donor: The 2-amino group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

An Aromatic/Hydrophobic Region: The 4-chlorinated benzene ring.

A Hydrophobic Feature: The N-(propan-2-yl) group.

The spatial relationship between these features is critical. For instance, the distance and angle between the hydrogen bond donor (amino group) and the aromatic ring are defined by the benzene scaffold. The flexibility of the N-isopropyl group allows for some conformational adjustment to fit different hydrophobic pockets. The discovery of subtype-selective ligands for nicotinic acetylcholine (B1216132) receptors, for example, has been guided by such pharmacophore models that define the required hydrophobic and hydrogen-bonding features. nih.gov

Correlation of Computational Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in biological activity with changes in physicochemical properties, which are calculated as computational descriptors. ijpsr.com For this compound and its analogues, several key descriptors are likely to be important.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (oxygen and nitrogen) and is a good predictor of drug transport properties. The 2-amino group and the amide moiety are the primary contributors to the TPSA. A positive correlation between TPSA and activity is often observed in QSAR models where polar interactions are key. ijpsr.com

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the C=O group) are fundamental descriptors that directly relate to the molecule's ability to interact with biological targets.

Molecular Weight and Steric Descriptors: These descriptors relate to the size and shape of the molecule, which must be appropriate for the target binding site.

By systematically modifying the structure of this compound and correlating these computational descriptors with observed biological activity, a predictive QSAR model could be developed to guide the design of more potent and selective analogues.

Mechanistic Insights into Biological Interactions in Vitro

Receptor Modulation and Functional Assays (e.g., nAChR, PPARγ)

While specific data on the direct interaction of 2-amino-4-chloro-N-(propan-2-yl)benzamide with nicotinic acetylcholine (B1216132) receptors (nAChR) is not prominently available in the current literature, significant insights can be drawn from studies on its effects on Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ).

In Vitro Evaluation of Receptor Antagonism and Agonism

Research into chloro-benzamide derivatives highlights their role as modulators of PPARγ. The compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662), a well-known PPARγ antagonist, serves as a key analogue. Studies have demonstrated that while it effectively antagonizes PPARγ, it can also unexpectedly trigger PPARδ-mediated signaling in human THP-1 macrophages. nih.gov This off-target effect leads to the upregulation of genes involved in lipid metabolism, inducing lipogenesis and triglyceride accumulation. nih.gov This dual activity underscores the complexity of receptor modulation by this class of compounds.

Further investigations into a series of human PPARγ ligands revealed that derivatives featuring a 2-chloro or 2-bromo-benzamide moiety exhibited full antagonistic activity. These compounds were capable of completely blocking PPARγ activation by the agonist pioglitazone, with IC50 values in the sub-micromolar range (0.2–0.4 μM), and did so without demonstrating any concomitant agonist activity. mdpi.com The specific position and steric bulk of the halogen on the phenyl ring were found to be critical for achieving this full antagonist profile. mdpi.com These findings suggest that this compound could potentially function as a PPARγ antagonist, interfering with the receptor's ability to regulate gene expression.

Table 1: In Vitro PPARγ Antagonistic Activity of Related Chloro-Benzamide Derivatives

| Compound/Derivative | Receptor Target | Observed In Vitro Effect | Cell Line/System | Key Finding |

|---|---|---|---|---|

| 2-chloro-5-nitro-N-phenylbenzamide (GW9662) | PPARγ / PPARδ | PPARγ antagonist; unexpected PPARδ agonist | Human THP-1 Macrophages | Triggers perilipin 2 expression and lipogenesis via PPARδ. nih.gov |

Antimicrobial and Antiprotozoal Activity Mechanisms (In Vitro)

The structural motif of this compound is present in various compounds investigated for their efficacy against a range of pathogens. The mechanisms of action are diverse and target-specific.

Mechanisms of Action against Bacterial Strains

The antibacterial action of chloro-benzamide derivatives has been linked to the disruption of critical cellular processes, particularly cell wall biosynthesis. Studies on 4- and 5-chloro-2-hydroxy-N-phenylbenzamide derivatives (salicylanilides) have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves the inhibition of bacterial enzymes essential for cell wall integrity, such as sortase A or D-alanine-D-alanine ligase. nih.gov The presence of amide bonds in these molecules is thought to facilitate interactions with a variety of enzymes, contributing to their bactericidal, rather than merely bacteriostatic, effect. nih.gov

Table 2: Potential Antibacterial Mechanisms of Action for Chloro-Benzamide Derivatives

| Compound Class | Bacterial Strain(s) | Potential Mechanism of Action | Key Finding |

|---|---|---|---|

| Chloro-hydroxy-benzamides | Methicillin-resistant S. aureus (MRSA) | Inhibition of cell wall biosynthesis enzymes (e.g., sortase A, D-alanine-D-alanine ligase). nih.gov | The two amide bonds may be responsible for the bactericidal effect against MRSA. nih.gov |

Mechanisms of Action against Fungal Strains

In the realm of antifungal research, the inclusion of a chlorine atom on the benzene (B151609) ring of benzamide (B126) derivatives has been shown to significantly enhance activity. nih.gov A study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives demonstrated that compounds with a chloro-substituent exhibited superior performance against various phytopathogenic fungi. nih.gov While the precise mechanism for the chloro-benzamide moiety was not isolated, it is a critical component for improved potency. Generally, benzamide-based fungicides can interfere with cellular processes, and the chloro-substitution likely enhances properties such as membrane permeability or binding affinity to fungal-specific enzymes.

Mechanisms of Action against Mycobacterial Strains (e.g., M. tuberculosis H37Rv)

For antimycobacterial activity, a key proposed target for related structures is the fatty acid synthesis pathway. 5-Chloropyrazinamide, a compound structurally related to chloro-amides, is a known inhibitor of mycobacterial fatty acid synthase I (FAS I). nih.gov This enzyme is crucial for the synthesis of mycolic acids, the unique and essential components of the mycobacterial cell wall. Overexpression of the fas1 gene in M. smegmatis conferred resistance to 5-chloropyrazinamide, strongly supporting FAS I as the target. nih.gov This suggests a plausible mechanism for this compound, where it may interfere with the integrity of the mycobacterial cell envelope by inhibiting this vital enzyme.

Table 3: Potential Antimycobacterial Mechanism of Action

| Compound Class | Mycobacterial Strain | Potential Mechanism of Action | Key Finding |

|---|

Mechanisms of Action against Protozoan Parasites (e.g., Trypanosoma, Leishmania)

The mechanisms of action for related compounds against protozoan parasites appear to target fundamental biosynthetic pathways. Research on 2-amino-pyridine derivatives containing a carboxamide function revealed that these molecules inhibit both protein and DNA synthesis in Leishmania mexicana. nih.gov This was determined through flow cytometry, indicating a profound disruption of the parasite's ability to replicate and maintain cellular function. nih.gov Another potential mechanism, identified from studies on imidazole-containing compounds, is the inhibition of iron superoxide (B77818) dismutase (Fe-SOD). nih.gov This enzyme is critical for the parasite's defense against oxidative stress generated by the host's immune response. Its inhibition compromises the parasite's survival. nih.gov These findings suggest that this compound could exert its antiprotozoal effects by interfering with nucleic acid synthesis or by disabling the parasite's antioxidant defenses.

Table 4: Potential Antiprotozoal Mechanisms of Action

| Compound Class | Protozoan Parasite(s) | Potential Mechanism of Action | Key Finding |

|---|---|---|---|

| Furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine | Leishmania mexicana | Reduction in protein and DNA synthesis. nih.gov | Compound inhibited both promastigote and intracellular amastigote growth. nih.gov |

Chemical Modification Strategies and Derivative Synthesis

Design Principles for Novel Benzamide (B126) Analogues

The design of new analogues of 2-amino-4-chloro-N-(propan-2-yl)benzamide is rooted in the systematic modification of its core structure to modulate its physicochemical and pharmacological properties. Key design principles involve altering substituents on the aromatic ring, modifying the N-alkyl group, and introducing new functional groups to enhance target binding, improve metabolic stability, or alter solubility.

One primary strategy is scaffold hopping and isosteric replacement , where parts of the molecule are replaced with structurally different but functionally similar groups. For instance, the chloro group at the 4-position could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to fine-tune electronic properties and lipophilicity. Similarly, the amino group at the 2-position could be acylated, alkylated, or incorporated into a heterocyclic ring system to explore new interactions with biological targets.

Another key principle is homologation , which involves the systematic extension of alkyl chains. The N-isopropyl group, for example, could be replaced with other alkyl or cycloalkyl groups to probe the size and nature of the binding pocket it occupies.

Structure-based drug design , when a biological target is known, allows for the rational design of analogues that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target's active site. This might involve the introduction of polar groups like hydroxyl or additional amino moieties, or the incorporation of aromatic or heteroaromatic rings to engage in π-stacking interactions.

Finally, the principle of conformational constraint can be applied by introducing cyclic structures or rigid linkers. This reduces the number of accessible conformations of the molecule, which can lead to higher binding affinity and selectivity for a specific target.

Synthesis of Halogenated Benzamide Derivatives

The introduction of different halogen atoms onto the benzamide scaffold can significantly influence the compound's properties. The synthesis of such derivatives often starts from a correspondingly substituted benzoic acid. For instance, to synthesize analogues with different halogens at the 4-position, one would begin with the appropriate 2-amino-4-halobenzoic acid.

A general synthetic route involves the activation of the carboxylic acid, followed by amidation with isopropylamine (B41738). Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with the amine.

General Reaction Scheme for Halogenated Benzamide Synthesis:

Alternatively, direct coupling of the benzoic acid with isopropylamine can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Further halogenation of the this compound core is also a viable strategy, although it may present challenges with regioselectivity. Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used to introduce additional halogens onto the aromatic ring, with the positions of substitution being directed by the existing amino and amide groups.

| Starting Material | Reagents | Product |

| 2-Amino-4-fluorobenzoic acid | 1. SOCl₂ 2. Isopropylamine | 2-Amino-4-fluoro-N-(propan-2-yl)benzamide |

| 2-Amino-4-bromobenzoic acid | 1. SOCl₂ 2. Isopropylamine | 2-Amino-4-bromo-N-(propan-2-yl)benzamide |

| 2-Amino-4-iodobenzoic acid | 1. SOCl₂ 2. Isopropylamine | 2-Amino-4-iodo-N-(propan-2-yl)benzamide |

Synthesis of Alkyl and Aryl Substituted Benzamide Derivatives

The introduction of alkyl or aryl groups can be achieved by modifying either the aromatic ring or the N-substituent. To synthesize derivatives with different N-alkyl groups, the general amidation reaction described above can be employed using a variety of primary or secondary amines in place of isopropylamine.

For the introduction of alkyl or aryl substituents onto the aromatic ring, cross-coupling reactions are a powerful tool. For example, starting from a bromo-substituted benzamide analogue (e.g., 2-amino-4-bromo-N-(propan-2-yl)benzamide), Suzuki or Stille coupling reactions can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups.

Suzuki Coupling Reaction Example:

Friedel-Crafts alkylation or acylation reactions on the benzamide core could also be explored, although the directing effects of the existing substituents would need to be carefully considered to control the position of the new group.

| Starting Amine | General Product Structure |

| Cyclopropylamine | 2-Amino-4-chloro-N-cyclopropylbenzamide |

| Benzylamine | 2-Amino-4-chloro-N-benzylbenzamide |

| Aniline | 2-Amino-4-chloro-N-phenylbenzamide |

Synthesis of Heterocyclic Benzamide Derivatives

Incorporating heterocyclic moieties can introduce new physicochemical properties and potential biological activities. This can be achieved in several ways. One approach is to use a heterocyclic amine in the amidation step, leading to N-heterocyclic benzamides.

Another strategy involves the chemical modification of the existing functional groups on the this compound scaffold to form a heterocyclic ring. For instance, the 2-amino group can be a starting point for the construction of fused heterocyclic systems, such as quinazolinones, through reactions with appropriate dicarbonyl compounds or their equivalents.

For example, the reaction of an anthranilamide (a 2-aminobenzamide) with an acid chloride can lead to the formation of a quinazolinone ring system.

General Quinazolinone Formation:

Furthermore, heterocyclic groups can be introduced onto the aromatic ring via cross-coupling reactions, similar to the synthesis of aryl-substituted derivatives, by using heteroarylboronic acids or stannanes.

| Heterocyclic Amine | General Product Structure |

| 2-Aminopyridine | 2-Amino-4-chloro-N-(pyridin-2-yl)benzamide |

| 3-Aminopyrrolidine | 2-Amino-4-chloro-N-(pyrrolidin-3-yl)benzamide |

| 4-Aminomorpholine | 2-Amino-4-chloro-N-(morpholino)benzamide |

Strategies for Introducing Amine and Amide Linkages

The introduction of additional amine and amide linkages can be a valuable strategy for creating analogues with extended structures and new hydrogen bonding capabilities. researchgate.net

Introducing Amine Linkages:

A common method to introduce an amine linkage is through nucleophilic aromatic substitution if a suitable leaving group is present on the aromatic ring. For example, if an analogue with a fluoro group at a different position is synthesized, it could be displaced by an amine.

Alternatively, the existing 2-amino group can be modified. For instance, reductive amination of an aldehyde or ketone with the 2-amino group would introduce a secondary amine.

Introducing Amide Linkages:

To introduce an additional amide linkage, the 2-amino group can be acylated with a carboxylic acid or its activated derivative. This is a straightforward reaction that can be achieved using a variety of coupling agents or by converting the carboxylic acid to an acyl chloride. researchgate.net

General Acylation of the 2-Amino Group:

This strategy allows for the introduction of a wide array of substituents (R-groups), including alkyl, aryl, and heterocyclic moieties, connected via an amide bond.

Enzymatic strategies are also emerging for the formation of amide bonds under milder conditions, which can be advantageous for complex molecules. nih.govnih.gov Lipases and other hydrolases can be used to catalyze the aminolysis of esters, providing a green alternative to traditional chemical methods. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The synthesis of benzamides is evolving beyond traditional methods, which often require harsh conditions or stoichiometric activating agents that generate significant waste. Modern research focuses on developing more efficient and sustainable catalytic processes.

One of the most promising areas is the direct C–H bond activation strategy. This method allows for the formation of benzamides from readily available arenes and isocyanides, bypassing the need for pre-functionalized starting materials like aryl halides. Palladium-catalyzed C–H activation, for instance, has been used to create biaryl derivatives and achieve ortho-acetoxylation of N-(2-benzoylphenyl)benzamides, demonstrating high regioselectivity and good to excellent yields. These methods offer a more step-economical and environmentally friendly route to complex benzamides.

Catalytic direct amidation, which couples carboxylic acids and amines with only water as a byproduct, is another key area of innovation. Various catalysts are being explored to facilitate this transformation under milder conditions. Boronic acids and titanium tetrafluoride (TiF4) have emerged as effective catalysts for the direct amidation of both aromatic and aliphatic carboxylic acids, consistently providing high yields without the need for extensive purification. Additionally, rhenium-catalyzed [4+1] annulation of benzamides and aldehydes presents a novel pattern for creating phthalide derivatives from simple starting materials.

| Synthetic Method | Catalyst/Reagent | Key Advantages | Typical Yields |

| C-H Activation/Arylation | Palladium (Pd) Salts | High regioselectivity, uses readily available arenes, step-economical. | Good to Excellent |

| Direct Catalytic Amidation | Boronic Acids | Milder conditions, azeotropic water removal, scalable. | High |

| Direct Catalytic Amidation | Titanium Tetrafluoride (TiF4) | Low catalyst loading, non-chromatographic purification, high yields. | 60-99% |

| Oxidative Amidation | I2–TBHP system | Sustainable, efficient for benzylamines and cyanides. | Not specified |

| [4+1] Annulation | Rhenium (Re) catalyst | Unprecedented reaction pattern, wide substrate scope, avoids byproducts. | Synthetically useful |

Advanced Computational Approaches in Rational Drug Design and Discovery

Computational methods are revolutionizing how benzamide-based drugs are discovered and optimized, significantly reducing the time and cost associated with development. These approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD, creating mathematical models that correlate the chemical structure of benzamide (B126) derivatives with their biological activity. For example, 3D-QSAR models have been successfully developed for benzamide derivatives acting as glucokinase activators for diabetes treatment and for benzylidene hydrazine benzamides with anticancer properties. These models help identify key structural features required for potency and can predict the activity of novel compounds before they are synthesized.

Molecular docking, a key SBDD technique, simulates the interaction between a benzamide derivative and its protein target. This allows researchers to predict binding modes and affinities, guiding the design of more potent and selective inhibitors. For instance, docking studies have been crucial in developing benzamide-based inhibitors for targets like the prokaryotic protein FtsZ in antibiotic research and for designing dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease. These computational tools enable the in silico screening of vast virtual libraries to identify promising lead compounds.

| Computational Tool | Application in Benzamide Research | Key Outcome |

| 3D-QSAR | Modeling benzamide derivatives as glucokinase activators. | Identification of essential pharmacophore features for activity. |

| Molecular Docking | Investigating binding modes of FtsZ inhibitors. | Design of derivatives with improved fit in the target's binding pocket. |

| Pharmacophore Modeling | Development of potent glucokinase activators. | Generation of hypotheses about required structural features for binding. |

| Virtual Screening | Searching large databases (e.g., ZINC) for novel hits. | Identification of new compounds with high predicted binding scores. |

| ADMET Prediction | Evaluating drug-like properties of newly designed compounds. | Early assessment of pharmacokinetic and safety profiles. |

High-Throughput Screening Methodologies for Benzamide Libraries

High-Throughput Screening (HTS) allows for the rapid, automated testing of large collections of chemical compounds, including benzamide libraries, to identify "hits" that modulate a specific biological target. This process has moved from traditional single-concentration assays to more informative quantitative HTS (qHTS), where concentration-response curves are generated for thousands of compounds in a single experiment. This approach provides richer data, reduces false positives and negatives, and allows for the immediate elucidation of structure-activity relationships.

A particularly powerful evolution in screening is the use of DNA-Encoded Libraries (DELs). In this technology, each small molecule in a library is covalently linked to a unique DNA barcode that encodes its chemical structure. This allows for the screening of billions of different compounds simultaneously in a single test tube. After incubating the library with a target protein, binders are isolated, and their DNA barcodes are amplified and sequenced to reveal the chemical structures of the hits. DELs built using robust chemistries like amide bond formation have proven effective in identifying ligands for various protein targets. This methodology dramatically accelerates the hit identification phase of drug discovery.

Design of Targeted Therapeutics Based on Benzamide Scaffolds

The benzamide scaffold serves as a versatile platform for designing targeted therapeutics that act on specific biological pathways or proteins involved in disease. The adaptability of the benzamide structure allows for modifications that can optimize binding affinity, selectivity, and pharmacokinetic properties.

A significant area of application is in cancer therapy. Novel benzamide derivatives have been designed as inhibitors of lysine deacetylases (KDACs), also known as histone deacetylases (HDACs), which are promising targets in oncology. By systematically modifying the linker and capping groups of an aminophenyl-benzamide headgroup, researchers have developed class I selective KDAC inhibitors with improved antitumor profiles compared to existing benchmarks. Similarly, benzamide scaffolds have been used to create small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction, a key immune checkpoint in cancer. These efforts have led to potent compounds that can activate antitumor immunity. Other research has focused on developing benzamide derivatives that induce apoptosis in cancer cells by triggering oxidative stress and mitochondrial dysfunction.

The benzamide core is also being leveraged in the design of Proteolysis-Targeting Chimeras (PROTACs). Researchers have developed novel non-phthalimide benzamide-type binders for the cereblon (CRBN) E3 ligase, a common component of PROTACs. These new binders offer enhanced chemical stability and a more selective recruitment of target proteins for degradation.

Emerging Biological Targets and Applications for Benzamide Derivatives

Research continues to uncover new biological targets and therapeutic applications for benzamide derivatives beyond their established roles. The chemical tractability of the benzamide moiety makes it an attractive starting point for exploring novel biological space.

One emerging area is in the treatment of metabolic diseases. Benzamide derivatives have been identified as potent activators of glucokinase, a key enzyme in glucose metabolism, making them potential candidates for treating type 2 diabetes.

In the field of neurodegenerative diseases, multi-target benzamides are being designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in the pathology of Alzheimer's disease.

Furthermore, benzamide derivatives are being investigated for a wide range of other activities:

Antimicrobial Agents: Novel 2-aminobenzamide (B116534) derivatives have shown significant antibacterial and antifungal activity.

Anticancer Agents: New series of benzamides are continually being synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including gastric and breast cancer.

Pesticides: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have demonstrated promising fungicidal and insecticidal activities.

Hedgehog Pathway Inhibitors: Certain benzamide compounds have shown the ability to inhibit the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.

This ongoing exploration ensures that the benzamide scaffold will remain a vital component in the development of future medicines and chemical probes.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4-chloro-N-(propan-2-yl)benzamide, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzamide core via coupling of 2-amino-4-chlorobenzoic acid with isopropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Critical Conditions : Maintain inert atmosphere to prevent hydrolysis, control reaction temperature (0–5°C during coupling), and use fresh activating agents to maximize yield (>75%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : - and -NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., isopropyl NH at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) using acetonitrile/water (70:30) mobile phase; retention time ~8.2 min for >95% purity .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 257.1 .

Advanced Research Questions